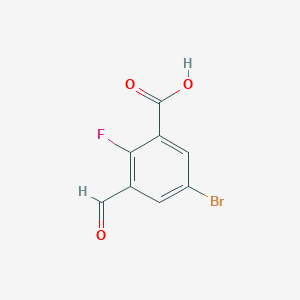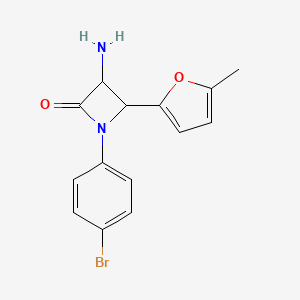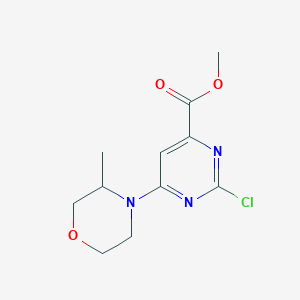![molecular formula C17H22BBrO2 B14780753 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-Bromophenyl)bicyclo[111]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of bicyclo[111]pentane derivatives These derivatives are known for their unique structural properties, which include a highly strained bicyclic framework
准备方法
The synthesis of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common method starts with the preparation of the bicyclo[1.1.1]pentane core, which can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . The bromophenyl group is then introduced through a substitution reaction, and the dioxaborolane moiety is added via a coupling reaction with appropriate boronic acid derivatives . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
化学反应分析
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dioxaborolane moiety, which can be converted to other functional groups.
Coupling Reactions: The boronic acid derivative can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted bicyclo[1.1.1]pentane derivatives .
科学研究应用
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to replace phenyl rings in drug molecules, enhancing their solubility, metabolic stability, and reducing non-specific binding.
Materials Science: The compound’s unique structural properties make it useful in the development of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: It is employed in the design of probes and sensors due to its ability to undergo specific chemical reactions under mild conditions.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and intermediates for various chemical processes.
作用机制
The mechanism of action of 2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides a rigid and strained framework that can interact with biological targets in a specific manner . The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins or other biomolecules, modulating their activity . These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Phenylboronic Acids: These compounds have similar boronic acid moieties but lack the strained bicyclic framework, resulting in different reactivity and stability.
Cubanes and Higher Bicycloalkanes: These compounds also feature highly strained structures but differ in their three-dimensional character and saturation levels.
The uniqueness of this compound lies in its combination of a strained bicyclic core with a functional boronic acid derivative, providing a versatile scaffold for various applications .
属性
分子式 |
C17H22BBrO2 |
|---|---|
分子量 |
349.1 g/mol |
IUPAC 名称 |
2-[3-(2-bromophenyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H22BBrO2/c1-14(2)15(3,4)21-18(20-14)17-9-16(10-17,11-17)12-7-5-6-8-13(12)19/h5-8H,9-11H2,1-4H3 |
InChI 键 |
YIKDEKIGYCTFIV-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
